Bienvenue dans la boutique en ligne BenchChem!

2-Boc-2-Azabicyclo[2.2.1]hept-5-ene

Electrophilic halogenation 2-Azanorbornene chemistry Protecting group effects

2-Boc-2-azabicyclo[2.2.1]hept-5-ene (tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate, CAS 188345-71-3) is an N-Boc-protected bicyclic olefinic amine that constitutes a conformationally constrained 2-azanorbornene scaffold. It is commercially supplied as a racemic mixture at purities ranging from ≥95% (GC) to 98% by multiple international vendors, with pricing approximately $25/g at research scale.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
CAS No. 188345-71-3
Cat. No. B1287771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Boc-2-Azabicyclo[2.2.1]hept-5-ene
CAS188345-71-3
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC1C=C2
InChIInChI=1S/C11H17NO2/c1-11(2,3)14-10(13)12-7-8-4-5-9(12)6-8/h4-5,8-9H,6-7H2,1-3H3
InChIKeyZATXHTCUZAWODK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Boc-2-azabicyclo[2.2.1]hept-5-ene (CAS 188345-71-3): Technical Baseline for Procurement Decision-Making


2-Boc-2-azabicyclo[2.2.1]hept-5-ene (tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate, CAS 188345-71-3) is an N-Boc-protected bicyclic olefinic amine that constitutes a conformationally constrained 2-azanorbornene scaffold [1]. It is commercially supplied as a racemic mixture at purities ranging from ≥95% (GC) to 98% by multiple international vendors, with pricing approximately $25/g at research scale . The compound serves as a key synthetic intermediate in three major domains: (i) enantioselective aza-Diels–Alder construction of polycyclic peptidomimetics, (ii) electrophilic addition cascades for substituted pyrrolidine synthesis, and (iii) reductive Heck coupling routes to epibatidine-class nicotinic ligands [2][3][4]. Its Boc protecting group provides orthogonal deprotection under mild acidic conditions (TFA), facilitating integration into Fmoc-based solid-phase peptide synthesis workflows.

Why N-Protecting Group and Scaffold Selection Determine Synthetic Utility of 2-Azabicyclo[2.2.1]hept-5-enes


The N-protecting group on the 2-azabicyclo[2.2.1]hept-5-ene scaffold directly governs both reaction yield and product distribution in electrophilic addition chemistry [1]. Krow et al. (2008) demonstrated that for 2-azabicyclo[2.2.n]alk-5-enes, 'there is a tendency for yields of azabicycles to decrease as the protecting group on nitrogen becomes larger,' a trend particularly pronounced in polar protic solvents where competing N-protecting group attack and ring-opening occurs [1]. Consequently, substituting N-Boc with N-Cbz or N-Troc on the identical [2.2.1] scaffold can reduce isolated yields by up to 39–46 percentage points depending on reagent conditions [1]. Beyond yield effects, the N-Boc group uniquely enables mild acidolytic deprotection compatible with acid-sensitive downstream functionality, whereas N-Cbz requires hydrogenolytic conditions that may reduce the endocyclic olefin [2]. The quantitative evidence below demonstrates that for procurement decisions involving multistep syntheses where intermediate yield and protecting group orthogonality are critical, the Boc congener is not interchangeable with its Cbz, Troc, or unprotected analogs.

Quantitative Comparator Evidence for 2-Boc-2-azabicyclo[2.2.1]hept-5-ene (188345-71-3) vs Closest Analogs


Bromination Yield: N-Boc vs N-Cbz — 93% vs 54% Isolated Yield Under Identical Conditions

In a direct head-to-head comparison under identical aprotic conditions (Br₂/CH₂Cl₂), the N-Boc-protected 2-azabicyclo[2.2.1]hept-5-ene (12a) gave the rearranged dibromide 13a in 93% isolated yield, whereas the N-Cbz analog (12b) produced the corresponding dibromide 13b in only 54% yield [1]. This 39-percentage-point yield difference arises from competing electrophilic attack on the more electron-rich Cbz carbonyl oxygen, leading to ring-opened byproducts that are minimized with the sterically shielded Boc tert-butyl ester [1].

Electrophilic halogenation 2-Azanorbornene chemistry Protecting group effects

Bromohydrin and Iodohydrin Formation: N-Boc vs N-Troc — 63% vs 35% and 80% vs 62% Yield

Under protic solvent conditions (NBS/THF/H₂O, 2:1), the N-Boc substrate 12a afforded bromohydrin 14a in 63% yield, while the N-Troc substrate 12c gave bromohydrin 14c in only 35% yield [1]. Similarly, with NIS/THF/H₂O, the N-Boc substrate produced iodohydrin 17a in 80% yield versus 62% for the N-Troc substrate 17c [1]. The combined data show that N-Boc outperforms N-Troc by 18–28 percentage points across two different halonium ion reagents in protic media.

Halohydrin synthesis Neighboring group participation N-Troc deprotection

Racemic vs Enantiopure (1S,4R) Procurement Cost: ~$25/g vs ≥$120/g

The racemic 2-Boc-2-azabicyclo[2.2.1]hept-5-ene (CAS 188345-71-3) is listed at approximately $25/g from major aggregate suppliers, while the single-enantiomer (1S,4R) version (CAS 702666-72-6) costs ≥$120/g (Aladdin) to ~$440/g (GLPBio) at comparable purities . This 5- to 18-fold cost differential makes the racemate the rational procurement choice for: (a) early-stage route scouting, (b) reactions where the stereocenter is destroyed or inverted, and (c) enzymatic resolution protocols where the racemate serves as substrate for enantioselective biotransformations [1].

Chiral building block economics Process chemistry costing Racemic vs enantiopure

Exclusive Exo-Diastereoselectivity in Brønsted Acid-Catalyzed Aza-Diels–Alder with Dual Chiral Auxiliaries

When the N-Boc-protected imino-acetate system (derived from glyoxylate and (R)- or (S)-1-phenylethylamine) is subjected to Brønsted acid-catalyzed aza-Diels–Alder cycloaddition with cyclopentadiene, a single exo-diastereoisomer is obtained [1]. This contrasts with N-benzyl imine systems under Lewis acid catalysis, which typically produce mixtures of exo/endo adducts (e.g., 57% major diastereoisomer for N-benzyl glyoxylate imine with (1R)-8-phenylmenthol auxiliary) [2]. The Boc group's steric bulk and electronic deactivation of nitrogen lone-pair participation favor a concerted, highly organized transition state that suppresses endo approach and eliminates competing retro-Diels–Alder pathways [1].

Aza-Diels–Alder Diastereoselectivity Chiral auxiliary Peptidomimetic

Patent-Validated Intermediate for Muscarinic Antagonist Scaffolds via Stereospecific Hydroxylation

US Patent 6,124,312 (Merck & Co., issued 2000) explicitly employs 2-Boc-2-azabicyclo[2.2.1]hept-5-ene (188345-71-3) as the upstream olefin intermediate for stereospecific hydroboration/oxidation to generate tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 207405-60-5), a core building block for muscarinic receptor antagonists [1]. The patent's synthetic route leverages the endocyclic double bond geometry to enforce exo-face hydroxylation, a stereochemical outcome that cannot be replicated with the saturated 2-Boc-2-azabicyclo[2.2.1]heptane analog as starting material [1].

Muscarinic antagonist Patent intermediate Azanorbornane Drug discovery

Evidence-Backed Application Scenarios for 2-Boc-2-azabicyclo[2.2.1]hept-5-ene (188345-71-3)


Multi-Gram Synthesis of Kainoid Amino Acid Precursors via Radical Addition–Rearrangement Cascades

N-Boc syn-7-(2-hydroxyethyl)-4-sulfonyl-2-azabicyclo[2.2.1]hept-5-enes are established precursors to α-kainic acid, α-isokainic acid, and α-dihydroallokainic acid [1]. The N-Boc variant is specifically required because: (i) the electron-withdrawing Boc group directs homoallylic radical rearrangement regioselectivity, and (ii) the Boc group survives the oxidative cleavage conditions used to unmask the pyrrolidine-2,4-dicarboxylic acid framework, whereas N-Cbz would undergo competing hydrogenolysis [1]. The 80% yield achieved for iodohydrin 17a (NIS/THF/H₂O) with the Boc substrate [2] directly supports procurement of the Boc-protected starting material for radical addition routes where the analogous N-Troc substrate delivers only 62% yield.

Stereoselective Construction of Polyproline Type II (PPII) Peptidomimetic Scaffolds (ProM-19 Series)

The N-Boc-protected ethyl (1S,3S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate was employed as the key building block in the synthesis of the tetracyclic ProM-19 scaffold, a conformationally frozen XPP tripeptide mimetic [3]. The Boc group was essential for compatibility with subsequent Fmoc-based peptide coupling and Ru-catalyzed ring-closing metathesis steps without premature deprotection or catalyst poisoning [3]. The resulting Ac-[2-Cl-Phe]-[Pro]-[ProM-19]-OMe peptide was validated as a potential ligand for the Ena/VASP EVH1 domain [3]. For any laboratory developing EVH1 inhibitors or PPII-constrained peptidomimetic libraries, the N-Boc-2-azabicyclo[2.2.1]hept-5-ene derivative is the validated entry point with published full experimental procedures.

Epibatidine Analog Synthesis via Regiospecific Reductive Heck Coupling

Kasyan et al. (1998) demonstrated that the N-Boc derivative of 2-azabicyclo[2.2.1]hept-5-ene undergoes regiospecific reductive Heck coupling with aryl iodides to afford 5-aryl-2-azabicyclo[2.2.1]heptane derivatives [4]. The Boc group serves dual purposes: it prevents catalyst coordination to the basic nitrogen, and it remains intact through the palladium-catalyzed coupling, allowing subsequent deprotection and functionalization. Epibatidine analogs with high binding affinity at nicotinic acetylcholine receptors (nAChRs) have been accessed via this route [4][5]. The regiospecificity of the Heck coupling eliminates the need for isomer separation that would be required with less electronically differentiated N-substituents.

Muscarinic Receptor Antagonist Development Following Merck Patented Route

US Patent 6,124,312 (Merck) describes the stereospecific conversion of 2-Boc-2-azabicyclo[2.2.1]hept-5-ene to tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate via hydroboration/oxidation [6]. This hydroxylated intermediate is a key building block for a series of muscarinic M1/M3 receptor antagonists under development for respiratory and gastrointestinal indications. The endocyclic double bond geometry enforces exo-face selectivity in the hydroboration step that cannot be matched by alternative routes starting from the saturated bicyclic amine. Laboratories pursuing muscarinic antagonist programs that follow this patented synthetic route must procure the specific olefin 188345-71-3 rather than the pre-reduced saturated analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Boc-2-Azabicyclo[2.2.1]hept-5-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.